

Application Notes and Protocols for Inducing Histamine Release with HR-2 Peptide

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Compound of Interest

Compound Name: *Mast Cell Degranulating Peptide*
HR-2

Cat. No.: *B15613187*

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Introduction

The HR-2 peptide, a 14-membered linear peptide isolated from the venom of the giant hornet (*Vespa orientalis*), is a potent inducer of histamine release from mast cells.^{[1][2]} Its ability to degranulate mast cells makes it a valuable tool for studying the mechanisms of mast cell activation, signaling pathways involved in degranulation, and for screening potential anti-allergic and anti-inflammatory compounds. These application notes provide detailed protocols for utilizing HR-2 peptide to induce and quantify histamine release from rat peritoneal mast cells and the RBL-2H3 cell line, along with an overview of the proposed signaling pathway.

HR-2 Peptide Specifications:

| Property | Details |
|---------------------|---|
| Amino Acid Sequence | Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH ₂ |
| Molecular Formula | C ₇₇ H ₁₃₅ N ₁₇ O ₁₄ |
| Molecular Weight | 1523.03 g/mol |
| Source | Venom of <i>Vespa orientalis</i> |
| Storage | Store at -20°C. |

Data Presentation

The following table summarizes the dose-dependent effect of HR-2 peptide on histamine release from rat peritoneal mast cells. This data is compiled from foundational studies on the activity of this peptide.

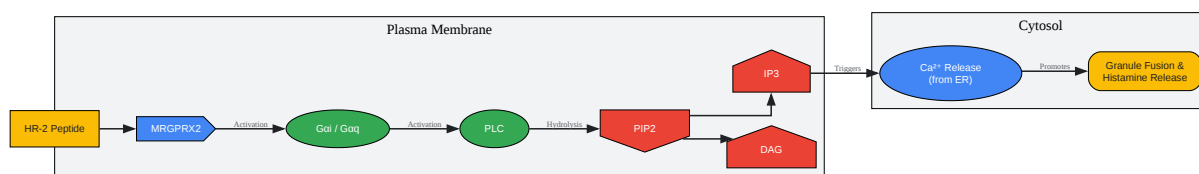
Table 1: Dose-Response of HR-2 Peptide on Histamine Release from Rat Peritoneal Mast Cells

| HR-2 Peptide Concentration (µg/mL) | Mean Histamine Release (%) |
|------------------------------------|----------------------------|
| 2 | 15 |
| 5 | 35 |
| 10 | 55 |
| 20 | 70 |
| 50 | 85 |
| 100 | 85 |

Note: The above data indicates a potent, selective release of histamine at lower concentrations (2-20 µg/mL), with higher concentrations (50-100 µg/mL) potentially causing non-selective cytotoxic effects.[2] It is recommended to perform a full dose-response curve to determine the optimal concentration for specific experimental conditions.

Signaling Pathway

HR-2 peptide is believed to induce mast cell degranulation through the activation of a Mas-related G protein-coupled receptor (MRGPRX2). This initiates a signaling cascade involving G α i and G α q proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ is a critical step for the fusion of histamine-containing granules with the plasma membrane and the release of their contents.



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Proposed signaling pathway for HR-2 peptide-induced histamine release.

Experimental Protocols

Protocol 1: Histamine Release from Rat Peritoneal Mast Cells

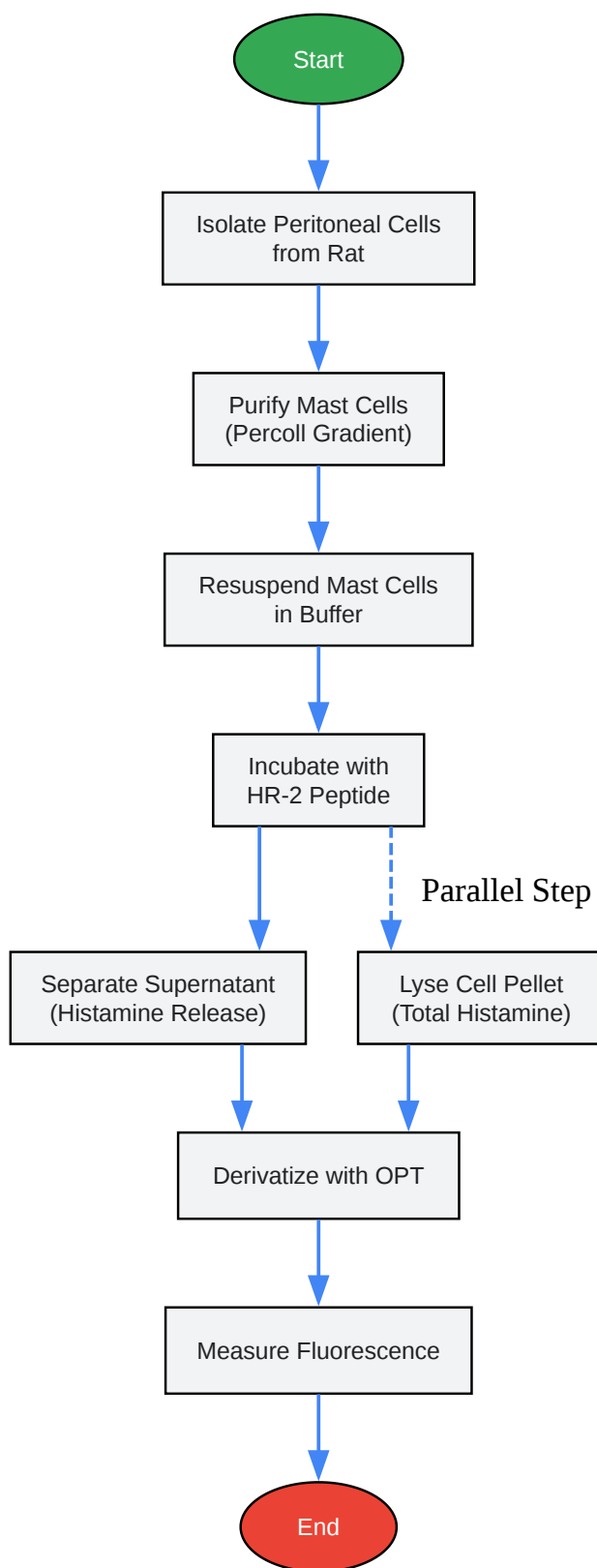
This protocol describes the isolation of rat peritoneal mast cells and the subsequent induction and measurement of histamine release upon stimulation with HR-2 peptide.

Materials:

- Male Wistar rats (200-250 g)

- HR-2 Peptide
- Hanks' Balanced Salt Solution (HBSS)
- Bovine Serum Albumin (BSA)
- Collagenase (Type IA)
- HEPES buffer
- Percoll
- Triton X-100
- o-Phthaldialdehyde (OPT)
- Histamine standard
- 96-well microplates (black, clear bottom for fluorescence)
- Fluorometer

Experimental Workflow:



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Workflow for histamine release assay from rat peritoneal mast cells.

Procedure:

- Isolation of Rat Peritoneal Mast Cells:
 - Euthanize a male Wistar rat according to approved institutional guidelines.
 - Inject 20 mL of ice-cold HBSS containing 0.1% BSA and 10 mM HEPES into the peritoneal cavity.
 - Gently massage the abdomen for 2-3 minutes.
 - Aspirate the peritoneal fluid and collect it in a conical tube on ice.
 - Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
 - Discard the supernatant and resuspend the cell pellet in 5 mL of HBSS with 0.1% BSA.
- Purification of Mast Cells:
 - Prepare a discontinuous Percoll gradient (e.g., 80% and 55%).
 - Carefully layer the cell suspension on top of the Percoll gradient.
 - Centrifuge at 700 x g for 20 minutes at room temperature with no brake.
 - Aspirate and discard the upper layers. Collect the mast cell-enriched layer at the interface.
 - Wash the collected cells twice with HBSS containing 0.1% BSA by centrifugation at 400 x g for 10 minutes.
 - Resuspend the purified mast cells in HBSS with 0.1% BSA at a concentration of 1×10^6 cells/mL.
- Histamine Release Assay:
 - Prepare serial dilutions of HR-2 peptide in HBSS (e.g., from 1 µg/mL to 100 µg/mL).
 - In a 96-well plate, add 50 µL of the mast cell suspension to each well.

- Add 50 µL of the HR-2 peptide dilutions to the respective wells. For the negative control (spontaneous release), add 50 µL of buffer alone.
- Incubate the plate at 37°C for 30 minutes.
- To determine the total histamine content, add 50 µL of 1% Triton X-100 to control wells containing mast cells.
- Stop the reaction by placing the plate on ice.
- Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
- Histamine Quantification (Fluorometric Assay):
 - Transfer 20 µL of the supernatant from each well to a new black 96-well plate.
 - Add 180 µL of 0.1 M NaOH to each well.
 - Add 20 µL of 1% o-phthaldialdehyde (OPT) in methanol.
 - Incubate at room temperature for 4 minutes.
 - Stop the reaction by adding 20 µL of 0.5 M H₂SO₄.
 - Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
 - Prepare a standard curve with known concentrations of histamine.
 - Calculate the percentage of histamine release for each sample using the following formula:
 - % Histamine Release = [(Sample Fluorescence - Spontaneous Release Fluorescence) / (Total Histamine Fluorescence - Spontaneous Release Fluorescence)] x 100

Protocol 2: β-Hexosaminidase Release Assay using RBL-2H3 Cells

The RBL-2H3 cell line is a rat basophilic leukemia cell line that serves as a convenient model for mast cells. This protocol measures the release of β -hexosaminidase, a marker of mast cell degranulation.

Materials:

- RBL-2H3 cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl_2 , 1.0 mM MgCl_2 , 5.6 mM glucose, 20 mM HEPES, pH 7.4)
- HR-2 Peptide
- p-Nitrophenyl-N-acetyl- β -D-glucosaminide (pNAG)
- Stop Buffer (0.1 M $\text{Na}_2\text{CO}_3/\text{NaHCO}_3$, pH 10.0)
- 96-well cell culture plates
- Spectrophotometer (405 nm)

Procedure:

- Cell Culture:
 - Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO_2 .
 - Seed the cells in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
- Degranulation Assay:

- Wash the adherent cells twice with 100 μ L of Tyrode's Buffer.
- Add 50 μ L of Tyrode's Buffer to each well.
- Prepare serial dilutions of HR-2 peptide in Tyrode's Buffer.
- Add 50 μ L of the HR-2 peptide dilutions to the respective wells. For the negative control, add 50 μ L of buffer alone.
- For the total release control, add 50 μ L of 0.5% Triton X-100 in Tyrode's Buffer.
- Incubate the plate at 37°C for 1 hour.
- β -Hexosaminidase Activity Measurement:
 - After incubation, carefully collect 25 μ L of the supernatant from each well and transfer it to a new 96-well plate.
 - Add 50 μ L of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.
 - Incubate the plate at 37°C for 1 hour.
 - Stop the reaction by adding 200 μ L of Stop Buffer to each well.
 - Measure the absorbance at 405 nm using a spectrophotometer.
- Calculation of β -Hexosaminidase Release:
 - Calculate the percentage of β -hexosaminidase release using the following formula:
 - % Release = $\frac{[(\text{Absorbance of Sample} - \text{Absorbance of Spontaneous Release}) / (\text{Absorbance of Total Release} - \text{Absorbance of Spontaneous Release})] \times 100}$

Troubleshooting

| Issue | Possible Cause | Solution |
|--|---|---|
| Low or no histamine release | Inactive HR-2 peptide | Ensure proper storage and handling of the peptide. Prepare fresh dilutions before each experiment. |
| Low cell viability | Check cell viability before the assay. Ensure gentle handling during isolation and washing steps. | |
| Suboptimal incubation time/temperature | Optimize incubation time (15-60 minutes) and maintain a constant temperature of 37°C. | |
| High spontaneous release | Cell damage during handling | Handle cells gently, avoid vigorous pipetting. |
| Contamination | Ensure sterile technique and use fresh, sterile buffers. | |
| High variability between replicates | Inconsistent cell numbers | Ensure a homogenous cell suspension and accurate pipetting. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |

Conclusion

The HR-2 peptide is a reliable and potent tool for inducing histamine release from mast cells. The provided protocols offer detailed methodologies for studying mast cell degranulation in both primary cells and a commonly used cell line. By understanding the underlying signaling pathways and utilizing these standardized protocols, researchers can effectively employ HR-2 peptide in studies related to allergy, inflammation, and the development of novel therapeutics.

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- 1. medchemexpress.com [medchemexpress.com]
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